2-Isopropylidenesuccinic acid mono-ethyl ester
Description
It serves as a key intermediate in organic synthesis, particularly in the preparation of substituted succinic acids and esters. For example, hydrogenation of this compound over Pd/C yields 2-isopropylsuccinic acid 1-ethyl ester (90% yield) . Its synthesis involves reactions such as alkylation and esterification, as demonstrated in classical organic methodologies . The compound’s structural versatility enables its use in asymmetric catalysis and pharmaceutical precursor synthesis .
Properties
IUPAC Name |
3-ethoxycarbonyl-4-methylpent-3-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-13-9(12)7(6(2)3)5-8(10)11/h4-5H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZFWPPTASWDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylidenesuccinic acid mono-ethyl ester typically involves the esterification of 2-Isopropylidenesuccinic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this ester can be achieved through continuous esterification processes. These processes involve the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylidenesuccinic acid mono-ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: 2-Isopropylidenesuccinic acid and ethanol.
Transesterification: A different ester and ethanol.
Reduction: The corresponding alcohol.
Scientific Research Applications
2-Isopropylidenesuccinic acid mono-ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways involving esters.
Medicine: The compound can be used in the development of pharmaceuticals, particularly those involving ester functionalities.
Industry: It is used in the production of fragrances and flavorings due to its pleasant smell.
Mechanism of Action
The mechanism of action of 2-Isopropylidenesuccinic acid mono-ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mono-Ethyl Esters of Dicarboxylic Acids
Mono-ethyl esters of dicarboxylic acids share a common esterification pattern but differ in backbone structure and substituents:
Key Differences :
- Backbone Structure: The isopropylidene group in the target compound introduces steric hindrance and reactivity distinct from linear dicarboxylic esters like monoethyl succinate or adipate.
- Synthesis Yields: Traditional hydrogenation (90% yield ) contrasts with biocatalytic production of mono-ethyl azelate (75% yield via E. coli ).
Positional and Functional Isomers
- 2-Isopropylidenesuccinic Acid 4-Ethyl Ester: Synthesized via ethanol-chloroform reflux (76% yield) . Positional isomerism (ethyl ester at C4 vs. C1) affects reactivity in alkylation reactions.
- 2-Isopropylsuccinic Acid 1-Ethyl Ester : Hydrogenation product of the target compound; lacks the isopropylidene group, enhancing solubility .
Di-Ethyl Esters
- Diethyl Isopropylidenesuccinate (CAS 42103-98-0, C₁₁H₁₈O₄): Higher molecular weight (214.26 g/mol) and boiling point (103°C at 2.3 mmHg) compared to the mono-ethyl derivative . Used in bulk synthesis due to stability.
Production Methodologies
Biocatalytic Routes
- E. coli ω-Oxidation: Combines ester biosynthesis (via AlkK acyltransferase) and oxidation to produce mono-ethyl dicarboxylic acids (MEDAs). For example, nonanoic acid converts to mono-ethyl azelate (0.75 mM yield) . This method outperforms non-esterified ω-oxidation (0.30 mM yield) .
Physicochemical and Functional Properties
- Solubility: Mono-ethyl esters generally exhibit lower aqueous solubility than di-acids but higher than di-esters. For example, monoethyl succinate’s density (1.141 g/mL) aligns with typical ester behavior.
- Reactivity: The isopropylidene group in the target compound enhances susceptibility to hydrogenation, whereas linear esters (e.g., monoethyl adipate) favor electrochemical coupling .
- Thermal Stability: Diethyl esters (e.g., diethyl isopropylidenesuccinate) show higher boiling points (103°C) than mono-esters, which often require distillation under reduced pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
